molecular formula C23H28FN3O B2450098 2-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide CAS No. 922137-32-4

2-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide

Cat. No.: B2450098
CAS No.: 922137-32-4
M. Wt: 381.495
InChI Key: DNTAZZXOZYRWIX-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H28FN3O and its molecular weight is 381.495. The purity is usually 95%.
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Scientific Research Applications

Src Kinase Inhibitory and Anticancer Activities

Compounds with structural similarities to "2-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide" have been evaluated for their potential as Src kinase inhibitors and anticancer agents. For instance, thiazolyl N-benzyl-substituted acetamide derivatives, structurally related through the presence of acetamide groups and aromatic moieties, have shown inhibitory activities against Src kinase, which plays a critical role in cancer progression. These compounds have been evaluated for their potential to inhibit cell proliferation in various cancer cell lines, including colon carcinoma, breast carcinoma, and leukemia, highlighting their relevance in cancer research and potential therapeutic applications (Asal Fallah-Tafti et al., 2011).

Antiallergic Agents

Another research avenue for compounds with similar structural features involves the development of antiallergic agents. N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, which share the acetamide functional group and aromatic components, have been synthesized and tested for their antiallergic properties. These compounds have shown promising results in inhibiting histamine release and IL-4 production, suggesting potential applications in treating allergic reactions and conditions (Cecilia Menciu et al., 1999).

Molecular Sensing and Imaging

Compounds with acetamide linkages and aromatic units have also been explored for their potential in molecular sensing and imaging applications. A chemosensor based on acetamide derivatives has been developed for detecting Zn2+ ions in living cells and aqueous solutions. The sensor demonstrated remarkable fluorescence enhancement upon Zn2+ binding, offering a practical system for monitoring Zn2+ concentrations, which is crucial in various biological and environmental contexts (G. Park et al., 2015).

Drug Metabolism Studies

The metabolism of novel pharmaceutical compounds, including those with acetamide functional groups, is a critical aspect of drug development. Research into the phase I metabolism of new drugs can provide valuable insights into their biotransformation, aiding in the development of more effective and safer therapeutic agents. Studies on compounds like FYL-67, an oxazolidinone antibacterial drug with structural similarities, have identified key metabolites and metabolic pathways, contributing to our understanding of drug metabolism and pharmacokinetics (Zitai Sang et al., 2016).

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O/c1-26-13-10-19-15-18(6-9-21(19)26)22(27-11-2-3-12-27)16-25-23(28)14-17-4-7-20(24)8-5-17/h4-9,15,22H,2-3,10-14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTAZZXOZYRWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=C(C=C3)F)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.